Bienvenue dans la boutique en ligne BenchChem!

1-(3-(4-Methylbenzoyl)imidazolidin-1-yl)-2-(pyrrolidin-1-yl)ethanone

Medicinal chemistry Scaffold hopping Kinase inhibitor design

1-(3-(4-Methylbenzoyl)imidazolidin-1-yl)-2-(pyrrolidin-1-yl)ethanone (CAS 311765-62-5, PubChem CID 652734, MFCD01113291) is a synthetic small-molecule organic compound with molecular formula C₁₇H₂₃N₃O₂ and molecular weight 301.4 g/mol. The compound features a 1,3-disubstituted imidazolidine core bearing a 4-methylbenzoyl group at N3 and a 2-(pyrrolidin-1-yl)ethanone moiety at N1.

Molecular Formula C17H23N3O2
Molecular Weight 301.4g/mol
CAS No. 311765-62-5
Cat. No. B387632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-(4-Methylbenzoyl)imidazolidin-1-yl)-2-(pyrrolidin-1-yl)ethanone
CAS311765-62-5
Molecular FormulaC17H23N3O2
Molecular Weight301.4g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)N2CCN(C2)C(=O)CN3CCCC3
InChIInChI=1S/C17H23N3O2/c1-14-4-6-15(7-5-14)17(22)20-11-10-19(13-20)16(21)12-18-8-2-3-9-18/h4-7H,2-3,8-13H2,1H3
InChIKeyZZLDIQDMSVMAQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-(4-Methylbenzoyl)imidazolidin-1-yl)-2-(pyrrolidin-1-yl)ethanone (CAS 311765-62-5): Structural Identity and Procurement Baseline


1-(3-(4-Methylbenzoyl)imidazolidin-1-yl)-2-(pyrrolidin-1-yl)ethanone (CAS 311765-62-5, PubChem CID 652734, MFCD01113291) is a synthetic small-molecule organic compound with molecular formula C₁₇H₂₃N₃O₂ and molecular weight 301.4 g/mol [1]. The compound features a 1,3-disubstituted imidazolidine core bearing a 4-methylbenzoyl group at N3 and a 2-(pyrrolidin-1-yl)ethanone moiety at N1 . It is catalogued by research chemical suppliers at ≥98% purity (HPLC) and is soluble in common organic solvents such as dichloromethane and ethanol, with limited aqueous solubility . The compound has emerged as a research probe within the broader chemotype space of substituted imidazolidine/imidazolidinone derivatives being explored for kinase inhibition, particularly in the context of PERK (PKR-like ER kinase) target engagement [2]. However, publicly available quantitative biological profiling data remain extremely limited as of the present date.

Why 1-(3-(4-Methylbenzoyl)imidazolidin-1-yl)-2-(pyrrolidin-1-yl)ethanone Cannot Be Interchanged with Generic Imidazolidinone or Pyrrolidine Analogs


The compound occupies a structurally distinct position at the intersection of two chemotype families—imidazolidine-based and pyrrolidinyl-ethanone-based ligands—that are frequently conflated in procurement workflows. The saturated imidazolidine ring (lacking an endocyclic carbonyl) differs fundamentally from the imidazolidinone scaffold found in major PERK inhibitor patent families (e.g., US20180237441) with respect to ring electronics, hydrogen-bonding capacity, conformational preferences, and metabolic vulnerability [1]. Furthermore, the 4-methylbenzoyl substituent at N3 and the pyrrolidinyl-ethanone side chain at N1 create a unique substitution pattern that is not reproduced in any single commercially available analog. Generic substitution with either a simpler 1-(4-methylbenzoyl)pyrrolidine (CAS 59746-40-6) or an unsubstituted imidazolidine would eliminate the dual pharmacophoric elements required for potential bidentate target engagement [2]. The computed physicochemical profile—XLogP3 = 1.7, zero hydrogen bond donors, three hydrogen bond acceptors, and three rotatable bonds—places this compound in a distinct drug-likeness zone that differs measurably from both more lipophilic imidazolidinone PERK inhibitors (e.g., GSK2606414, XLogP3 ≈ 4.5) and more polar, less decorated imidazolidine fragments [3]. These structural and physicochemical differences make generic substitution scientifically unjustifiable without explicit head-to-head bridging data.

Quantitative Differential Evidence for 1-(3-(4-Methylbenzoyl)imidazolidin-1-yl)-2-(pyrrolidin-1-yl)ethanone (CAS 311765-62-5) vs. Closest Analogs


Ring Scaffold Identity: Imidazolidine (Target) vs. Imidazolidinone (PERK Patent Class) — Electronic and Conformational Divergence

The target compound contains a fully saturated imidazolidine ring (no endocyclic carbonyl), whereas the dominant PERK inhibitor patent class (US20180237441A1) is based on an imidazolidinone core bearing a C2 carbonyl. This single-atom difference (CH₂ vs. C=O at ring position 2) produces quantifiably distinct molecular properties: the absence of the endocyclic carbonyl eliminates one hydrogen bond acceptor and alters the ring pKa, conformation, and metabolic soft spot. Specifically, imidazolidinones are susceptible to hydrolytic ring-opening at the urea-like carbonyl, whereas the imidazolidine ring is more resistant to hydrolysis but vulnerable to oxidative metabolism at the N–CH₂–N methylene bridge [1]. The target compound's computed polar surface area (tPSA = 43.9 Ų) is lower than typical imidazolidinone PERK inhibitors (tPSA ≈ 55–65 Ų), predicting measurably higher passive membrane permeability [2]. No direct head-to-head biological data are publicly available; this evidence is class-level inference.

Medicinal chemistry Scaffold hopping Kinase inhibitor design

Hydrogen Bond Donor Count: Zero HBD in Target vs. HBD-Containing Imidazolidine/Imidazolidinone Analogs

The target compound has zero hydrogen bond donors (HBD = 0), a property that distinguishes it from many imidazolidine and imidazolidinone analogs that retain an N–H group. The absence of HBDs is a direct consequence of full N1,N3-disubstitution on the imidazolidine ring. This property is quantitatively associated with improved passive membrane permeability and potential blood–brain barrier penetration, as HBD count is a key parameter in Lipinski's and CNS MPO scoring functions [1]. In contrast, mono-N-substituted imidazolidines and imidazolidinones (e.g., 1-(4-methylbenzoyl)imidazolidin-2-one) retain one HBD, which increases tPSA and reduces predicted permeability. The computed CNS MPO score for the target compound is approximately 4.5 (on a 0–6 scale, where ≥4 is desirable for CNS exposure), compared to an estimated 3.5–4.0 for mono-N-substituted analogs bearing one HBD [2]. No direct comparative permeability assay data are publicly available; this is class-level inference.

Drug-likeness Permeability CNS drug design

Rotatable Bond Count: Conformational Restriction Relative to Linear Pyrrolidinyl-Ethanone Fragments

The target compound possesses only three rotatable bonds (RB = 3), as computed by PubChem, despite its moderate molecular weight (MW = 301.4). This low rotatable bond count arises from the cyclic imidazolidine core and the cyclic pyrrolidine terminus, which together lock a significant portion of the molecule into conformationally restricted rings. In comparison, a linear or semi-linear analog with the same heavy-atom count but fewer ring constraints (e.g., N-(4-methylbenzoyl)-N'-(2-(pyrrolidin-1-yl)ethyl)ethylenediamine, a hypothetical ring-opened equivalent) would have RB ≥ 7, imposing a larger entropic penalty upon target binding and reducing ligand efficiency [1]. The rotatable bond count of 3 places the compound in the favorable range for oral bioavailability prediction (RB ≤ 10 per Veber's rules) and suggests a relatively rigid, pre-organized binding conformation [2]. No experimental binding entropy data are publicly available; this is class-level inference.

Conformational analysis Ligand efficiency Entropic penalty

Lipophilicity Window: XLogP3 = 1.7 Contrasts with More Lipophilic Imidazolidinone PERK Inhibitors and Simpler Pyrrolidine Fragments

The target compound's computed XLogP3 of 1.7 places it in a moderately polar lipophilicity window that is distinct from two relevant comparator classes. First, leading imidazolidinone-based PERK inhibitors such as GSK2606414 (XLogP3 ≈ 4.5) are substantially more lipophilic, which correlates with higher metabolic clearance, increased promiscuity (off-target hit rate), and poorer solubility [1]. Second, the simpler fragment 1-(4-methylbenzoyl)pyrrolidine (CAS 59746-40-6, XLogP3 ≈ 2.1) is modestly more lipophilic and lacks the imidazolidine ring that contributes polarity. The XLogP3 of 1.7 is within the optimal range (1–3) associated with balanced solubility, permeability, and metabolic stability in lead-like chemical space [2]. This property differentiates the compound as a more ligand-efficient, lower-lipophilicity starting point for kinase inhibitor optimization compared to both more lipophilic imidazolidinone inhibitors and simpler pyrrolidine fragments. No direct comparative ADMET data are publicly available; this is class-level inference.

Lipophilicity ADMET Kinase inhibitor optimization

Commercial Purity Specification: ≥98% (HPLC) as a Quantitative Procurement Baseline

The compound is commercially available from Aladdin Scientific (product M1321262) with a certified purity of ≥98% as determined by HPLC . This purity specification serves as a quantitative procurement benchmark and exceeds the ≥95% purity commonly listed for research-grade imidazolidine and pyrrolidine fragments from other catalog suppliers. The specification is critical for reproducible biological assay results: at ≥98% purity, the maximum total impurity burden is ≤2% w/w, reducing the probability that observed biological activity arises from a contaminant rather than the parent compound. In contrast, analogs sourced at ≥95% purity may contain up to 5% impurities—a 2.5-fold higher impurity burden—that can confound IC₅₀ determinations, particularly in high-sensitivity biochemical assays such as kinase inhibition or SPR biosensor experiments [1]. This is supporting evidence relevant to procurement quality assurance.

Quality control Assay reproducibility Procurement specification

Recommended Research and Procurement Application Scenarios for 1-(3-(4-Methylbenzoyl)imidazolidin-1-yl)-2-(pyrrolidin-1-yl)ethanone (CAS 311765-62-5)


Scaffold-Hopping Campaigns Targeting PERK or Related ER Stress Kinases

The imidazolidine core of this compound provides a scaffold-hopping starting point distinct from the imidazolidinone-based PERK inhibitors (e.g., GSK2606414) that dominate the patent literature [1]. The lower lipophilicity (XLogP3 = 1.7 vs. ~4.5), different ring electronics, and zero-HBD profile make it suitable for exploring alternative SAR vectors around the PERK ATP-binding site while potentially mitigating the solubility and metabolic liabilities associated with high-lipophilicity imidazolidinone inhibitors [2]. Researchers investigating PERK or related unfolded protein response (UPR) targets should consider this compound as a structurally differentiated tool compound, while acknowledging that direct PERK IC₅₀ data are not yet publicly available.

CNS-Penetrant Kinase Probe Development

With zero hydrogen bond donors, a favorable CNS MPO score (~4.5), low tPSA (43.9 Ų), and moderate lipophilicity (XLogP3 = 1.7), this compound possesses a physicochemical profile that is quantitatively aligned with CNS drug-likeness criteria [1]. It can serve as a synthetic intermediate or lead-like scaffold for the design of brain-penetrant kinase inhibitors targeting neurodegenerative indications where PERK activation is implicated (e.g., Alzheimer's disease, Parkinson's disease, prion diseases), as outlined in the PERK inhibitor patent applications [2]. The conformational rigidity (RB = 3) further supports binding-site complementarity in the relatively enclosed ATP-binding pockets of CNS kinase targets.

Biochemical Assay Development and Selectivity Profiling

The compound's dual pharmacophoric elements—a 4-methylbenzoyl group and a pyrrolidinyl-ethanone side chain—suggest potential for bidentate hinge-binding interactions in kinase active sites [1]. Its ≥98% purity specification ensures that biochemical profiling data (e.g., kinase panel screening, SPR binding assays, thermal shift assays) are minimally confounded by impurities [2]. Procurement for broad kinase selectivity panels or custom PERK enzyme assays is a rational use case, provided that researchers treat the compound as an uncharacterized probe requiring de novo biological annotation.

Synthetic Chemistry and Derivatization Platform

The 1,3-disubstituted imidazolidine scaffold offers multiple vectors for parallel derivatization: the 4-methylbenzoyl aromatic ring can be functionalized (e.g., halogenation, nitration, boronation), the pyrrolidine ring can be replaced with other cyclic amines, and the ethanone linker can be modified. This versatility, combined with the compound's favorable physicochemical baseline, makes it a valuable synthetic intermediate for combinatorial library synthesis in medicinal chemistry programs [1]. Procurement at the ≥98% purity level ensures consistent yields in subsequent synthetic transformations [2].

Quote Request

Request a Quote for 1-(3-(4-Methylbenzoyl)imidazolidin-1-yl)-2-(pyrrolidin-1-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.